molecular formula C16H8BrF17 B14887995 1-Bromo-3-(heptadecafluorodecyl)benzene

1-Bromo-3-(heptadecafluorodecyl)benzene

Cat. No.: B14887995
M. Wt: 603.11 g/mol
InChI Key: VNRCBROFCRRKOP-UHFFFAOYSA-N
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Description

1-Bromo-3-(heptadecafluorodecyl)benzene is a brominated aromatic compound characterized by a heptadecafluorodecyl (C10F17) substituent at the 3-position of the benzene ring. This perfluorinated alkyl chain imparts unique physicochemical properties, including extreme hydrophobicity, chemical inertness, and thermal stability. The compound is primarily utilized in materials science for applications such as surface coatings, surfactants, or intermediates in synthesizing fluorinated polymers . Its structure combines the reactivity of the bromine atom—amenable to cross-coupling reactions—with the low surface energy of perfluoroalkyl groups, making it valuable in designing functional materials.

Properties

Molecular Formula

C16H8BrF17

Molecular Weight

603.11 g/mol

IUPAC Name

1-bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)benzene

InChI

InChI=1S/C16H8BrF17/c1-6(18)9(19,20)11(23,24)13(27,28)15(31,32)16(33,34)14(29,30)12(25,26)10(21,22)7-3-2-4-8(17)5-7/h2-6H,1H3

InChI Key

VNRCBROFCRRKOP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(C(C(C(C(C1=CC(=CC=C1)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(heptadecafluorodecyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(heptadecafluorodecyl)benzene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(heptadecafluorodecyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-3-(heptadecafluorodecyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The highly electronegative fluorinated chain influences the reactivity of the benzene ring, often enhancing the compound’s stability and resistance to degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromobenzenes

Substituent Diversity and Structural Features

The following table compares 1-bromo-3-(heptadecafluorodecyl)benzene with other bromobenzenes featuring distinct substituents:

Compound Name Substituent Molecular Formula Key Features Reference
1-Bromo-3-(heptadecafluorodecyl)benzene Heptadecafluorodecyl (C10F17) C16H4BrF17 Long perfluorinated chain; high molecular weight (≈576 g/mol); extreme hydrophobicity
1-Bromo-3-(trifluoromethoxy)benzene Trifluoromethoxy (OCF3) C7H4BrF3O Electron-withdrawing group; enhances electrophilic substitution reactivity
1-Bromo-3-phenoxybenzene Phenoxy (OPh) C12H9BrO Aromatic ether; moderate lipophilicity; MW = 249.11 g/mol
1-Bromo-3-(difluoropropyl)benzene 1,1-Difluoropropyl (C3H4F2) C9H9BrF2 Short fluorinated chain; MW = 235.07 g/mol
1-Bromo-3-chloro-2-methoxybenzene Chloro (Cl), Methoxy (OMe) C7H6BrClO Dual substituents; ortho-methoxy enhances steric hindrance

Physicochemical Properties

  • Hydrophobicity: The heptadecafluorodecyl group confers superior hydrophobicity compared to shorter fluorinated (e.g., trifluoromethoxy) or non-fluorinated substituents (e.g., phenoxy). This property is critical for applications in water-repellent coatings .
  • Thermal Stability : Perfluorinated chains exhibit higher thermal stability (decomposition >300°C) than hydrocarbon analogs, making the compound suitable for high-temperature processes .
  • Reactivity : Bromine in 1-bromo-3-(heptadecafluorodecyl)benzene participates in cross-coupling reactions (e.g., Suzuki, Heck). However, the electron-withdrawing nature of the perfluoroalkyl group may reduce nucleophilic substitution rates compared to electron-donating substituents like methoxy .

Challenges and Limitations

  • Synthetic Complexity : Introducing heptadecafluorodecyl groups requires specialized fluorination techniques, increasing production costs compared to simpler substituents like chloro or methoxy .
  • Environmental Concerns : Perfluoroalkyl chains are persistent environmental pollutants (PFAS), raising regulatory hurdles for large-scale use .

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